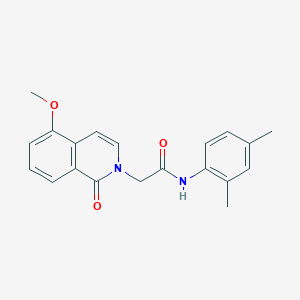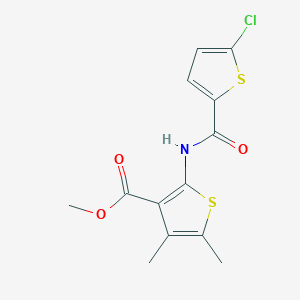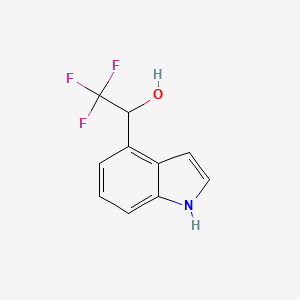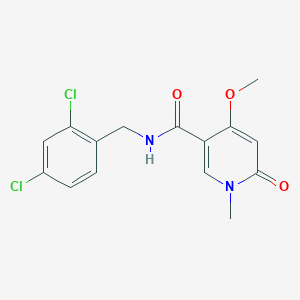
5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
- Antimicrobial and Anti-Proliferative Applications : A study described the synthesis of N-Mannich bases derived from 1,3,4-oxadiazole and their evaluation against pathogenic bacteria and yeast-like fungi. The study revealed that certain derivatives exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Moreover, the anti-proliferative activity against various cancer cell lines, including prostate cancer and human breast cancer, was also investigated, highlighting compounds with optimum activity (L. H. Al-Wahaibi et al., 2021).
Computational and Pharmacological Evaluation
- Computational and Pharmacological Insights : Another research focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. The findings emphasized the potential of these derivatives in binding to various targets, including epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), suggesting their viability as anti-tumor and anti-inflammatory agents (M. Faheem, 2018).
Material Science and Chemosenor Applications
- Material Science and Sensing Applications : Research on the synthesis, spectroscopic analyses, and chemical reactivity of oxadiazole derivatives explored their potential in material science, particularly as anti-tubercular agents. This study provided insights into the molecular structure, stability, and reactivity of oxadiazole derivatives, contributing to the development of new materials with specific applications (Abdul-Malek S. Al-Tamimi et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(p-tolyl)-1,2,4-oxadiazole, which is synthesized from p-toluidine and ethyl chloroformate. The second intermediate is 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde, which is synthesized from 2,4-dimethoxybenzaldehyde and hydrazine hydrate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "p-toluidine", "ethyl chloroformate", "2,4-dimethoxybenzaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole", "React p-toluidine with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate p-tolyl carbamate.", "Add sodium methoxide to the p-tolyl carbamate to form the final product 3-(p-tolyl)-1,2,4-oxadiazole.", "Step 2: Synthesis of 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde", "React 2,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a base such as sodium acetate to form the intermediate 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid.", "Decarboxylate the intermediate using a dehydrating agent such as thionyl chloride to form the final product 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde.", "Step 3: Coupling of intermediates to form final product", "React the two intermediates, 3-(p-tolyl)-1,2,4-oxadiazole and 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde, in the presence of a condensing agent such as phosphorus oxychloride to form the final product '5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole'." ] } | |
Número CAS |
1187346-02-6 |
Fórmula molecular |
C20H18N4O3 |
Peso molecular |
362.389 |
Nombre IUPAC |
5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O3/c1-12-4-6-13(7-5-12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23) |
Clave InChI |
MDSORRMSQWPXNS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B2939794.png)
![1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2939796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2939797.png)
![N-[4-(2-phenylethynyl)phenyl]butanamide](/img/structure/B2939799.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide](/img/structure/B2939801.png)
![ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2939802.png)


![1-cyclohexanecarbonyl-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2939812.png)
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2939814.png)
![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)
